![molecular formula C7H9N3O B13669963 2-(Isopropylamino)oxazole-4-carbonitrile](/img/structure/B13669963.png)
2-(Isopropylamino)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropylamino)oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-(Isopropylamino)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isopropylamine with oxazole-4-carbonitrile in the presence of a suitable catalyst . Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Analyse Chemischer Reaktionen
2-(Isopropylamino)oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Isopropylamino)oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-(Isopropylamino)oxazole-4-carbonitrile can be compared with other similar compounds in the oxazole family, such as:
1,3-Oxazole-4-carbonitrile: Known for its antiviral properties.
5-Phenyloxazole-4-carbonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles: Evaluated for their anticancer activities.
The uniqueness of this compound lies in its specific isopropylamino group, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Eigenschaften
Molekularformel |
C7H9N3O |
---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-5(2)9-7-10-6(3-8)4-11-7/h4-5H,1-2H3,(H,9,10) |
InChI-Schlüssel |
IPGJAXOKYPYATC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=CO1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.